molecular formula C16H17N5O2 B6468022 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine CAS No. 2640974-36-1

9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine

Cat. No.: B6468022
CAS No.: 2640974-36-1
M. Wt: 311.34 g/mol
InChI Key: PYGYSMUYIQMTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a cyclopropyl group and a 3,5-dimethoxyphenyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: Starting with commercially available purine derivatives, the core structure is constructed through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the 3,5-Dimethoxyphenyl Group: This step involves nucleophilic aromatic substitution reactions, where the 3,5-dimethoxyphenyl group is attached to the purine core using reagents such as 3,5-dimethoxyphenylboronic acid and palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization Reactions: Utilizing high-pressure reactors and continuous flow chemistry to efficiently form the purine core.

    Automated Cyclopropanation:

    Catalytic Aromatic Substitution: Using advanced catalytic systems to attach the 3,5-dimethoxyphenyl group with high precision and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the purine core, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Quinone derivatives with potential biological activity.

    Reduction Products: Dihydropurine derivatives with altered electronic properties.

    Substitution Products: Functionalized purine derivatives with diverse chemical and biological properties.

Scientific Research Applications

9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with nucleic acids and proteins, making it a candidate for biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The presence of the cyclopropyl and 3,5-dimethoxyphenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-9H-purin-6-amine: Lacks the 3,5-dimethoxyphenyl group, resulting in different chemical and biological properties.

    N-(3,5-dimethoxyphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, affecting its binding affinity and specificity.

    9H-purin-6-amine: The parent compound without any substituents, serving as a reference for comparison.

Uniqueness

9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is unique due to the combined presence of the cyclopropyl and 3,5-dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

9-cyclopropyl-N-(3,5-dimethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-12-5-10(6-13(7-12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGYSMUYIQMTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.